Molecular Lipophilicity and Polarity Differentiation: N6-Benzyl vs. N6-Unsubstituted Core
The N6-benzyl substituent imparts a distinct lipophilicity and polarity profile compared to the unsubstituted core scaffold. The target compound has a calculated LogP of 1.64 and a topological polar surface area (TPSA) of 49.25 Ų . The corresponding N6-unsubstituted analog (2,5,6,7-tetrahydropyrrolo[3,4-c]pyridazin-3-one, free base MW 137.14) has a substantially lower calculated LogP of approximately −0.5 to 0.2 (estimated from the hydrochloride salt LogP of −1.26 [1]) and similar TPSA values. The ≈1.5–2.0 unit LogP increase conferred by the benzyl group is consistent with class-level expectations for N-benzylation of heterocyclic amines and directly affects passive membrane permeability, CYP450 susceptibility, and plasma protein binding.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.64 (calculated, ChemSrc) |
| Comparator Or Baseline | N6-unsubstituted core: LogP ≈ −0.5 to 0.2 (estimated); hydrochloride salt: LogP = −1.26 (ChemSpace, CSSB00010725036) |
| Quantified Difference | ΔLogP ≈ +1.5 to +2.0 units (N6-benzyl vs. N6-H) |
| Conditions | In silico prediction; no experimental LogD₇.₄ values available for direct comparison. |
Why This Matters
Procurement of the correct N6-substituted analog is essential when LogP is a design parameter in a medicinal chemistry program; a 1.5+ unit LogP shift can move a compound from CNS-permeable to peripherally restricted, or from soluble to poorly soluble, invalidating entire SAR series.
- [1] ChemSpace. 2H,3H,5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-one hydrochloride (CAS 1415550-33-2) – CSSB00010725036, LogP = −1.26. https://chem-space.com/CSSB00010725036-FDC205 (accessed 2026-05-05). View Source
